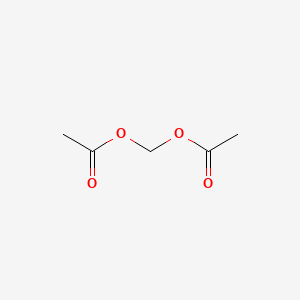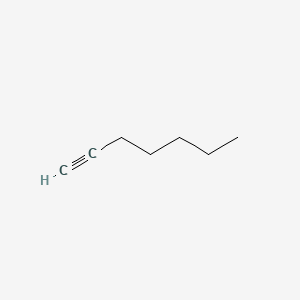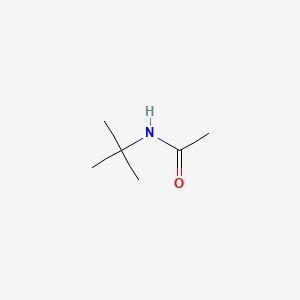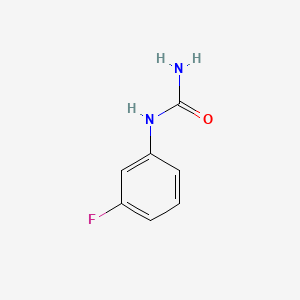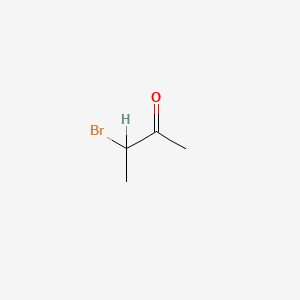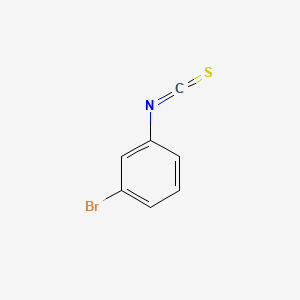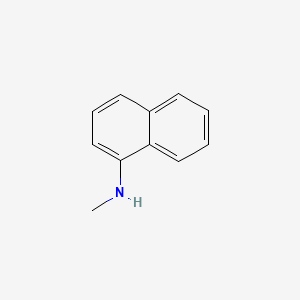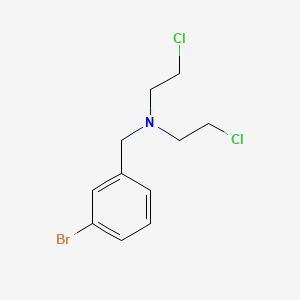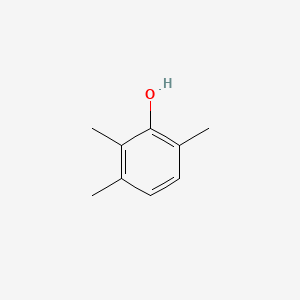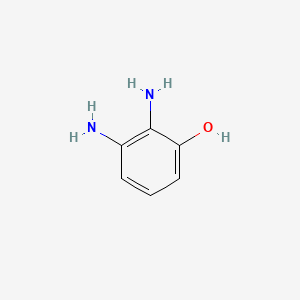
2,3-Diaminophenol
Übersicht
Beschreibung
2,3-Diaminophenol is an aromatic diamine with the molecular formula C6H8N2O. It is a white to beige crystalline powder that is known for forming complexes with palladium (II) and platinum (II) ions . This compound is used in various chemical reactions and has significant applications in scientific research and industry.
Wissenschaftliche Forschungsanwendungen
2,3-Diaminophenol has a wide range of applications in scientific research:
Medicine: Its derivatives are explored for potential therapeutic applications due to their ability to form stable complexes with metals.
Industry: It is used as an intermediate in the production of dyes and pigments.
Safety and Hazards
Wirkmechanismus
Target of Action
2,3-Diaminophenol is an aromatic diamine that forms complexes with Pd(II) and Pt(II) . The primary targets of this compound are these metal ions, which play a crucial role in various biochemical reactions.
Mode of Action
The compound interacts with its targets (Pd(II) and Pt(II)) through the formation of complexes . This interaction results in changes in the chemical structure and properties of the targets, thereby influencing their function in biochemical reactions.
Biochemical Pathways
It is known to react with 2,4-pentanedione to yield the corresponding benzo[b][1,4]diazepinium salts . This suggests that it may be involved in the modification of biochemical pathways related to these compounds.
Pharmacokinetics
Its physicochemical properties suggest that it has high gi absorption . Its lipophilicity (Log Po/w) is 0.47 , which may influence its distribution and bioavailability in the body.
Result of Action
The molecular and cellular effects of this compound’s action are largely unknown. It is known to react with salicylaldehyde or 5-bromosalicylaldehyde in absolute ethanol to yield new unsymmetrical schiff base . This suggests that it may have a role in the synthesis of these compounds, which could have various biological effects.
Biochemische Analyse
Biochemical Properties
2,3-Diaminophenol interacts with various enzymes, proteins, and other biomolecules. It reacts with 2,4-pentanedione to yield the corresponding benzo[b][1,4]diazepinium salts . Additionally, it reacts with salicylaldehyde or 5-bromosalicylaldehyde in absolute ethanol to yield new unsymmetrical Schiff base .
Cellular Effects
It is known that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It is involved in the formation of Pd(II) and Pt(II) complexes . It also participates in the formation of benzo[b][1,4]diazepinium salts and unsymmetrical Schiff base .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2,3-Diaminophenol can be synthesized through the reduction of 2,3-dinitroaniline. The process involves reacting 2,3-dinitroaniline with a reducing agent such as sodium sulfinate or sodium nitrite, followed by acid treatment to yield this compound .
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is typically stored in a dark place under an inert atmosphere at room temperature to maintain its stability .
Analyse Chemischer Reaktionen
Types of Reactions: 2,3-Diaminophenol undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form poly(this compound) via electro-oxidation.
Reduction: The compound itself is synthesized through a reduction process.
Substitution: It reacts with salicylaldehyde or 5-bromosalicylaldehyde in absolute ethanol to form unsymmetrical Schiff bases.
Common Reagents and Conditions:
Oxidation: Electro-oxidation conditions are used for polymer formation.
Substitution: Absolute ethanol is used as the solvent for Schiff base formation.
Major Products:
Poly(this compound): Formed through electro-oxidation.
Schiff Bases: Formed through reactions with aldehydes.
Vergleich Mit ähnlichen Verbindungen
2,5-Diaminophenol: Another aromatic diamine with similar properties but different reactivity.
2,3-Diaminopyridine: Shares the diamine functional group but has a pyridine ring instead of a phenol ring.
Uniqueness: 2,3-Diaminophenol is unique due to its specific reactivity with aldehydes to form Schiff bases and its ability to form stable complexes with a variety of metal ions. This makes it particularly valuable in both synthetic chemistry and biological research .
Eigenschaften
IUPAC Name |
2,3-diaminophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c7-4-2-1-3-5(9)6(4)8/h1-3,9H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCAXITAPTVOLGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40975046 | |
| Record name | 2,3-Diaminophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40975046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59649-56-8 | |
| Record name | 2,3-Diaminophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40975046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-Diaminophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details











Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is 2,3-diaminophenol commonly used for in research?
A1: this compound is a versatile compound often employed in research for synthesizing various materials and complexes. One prominent application is its use as a monomer in electropolymerization to create poly(this compound). This polymer exhibits promising electrical conductivity, making it interesting for applications in materials science. [] Additionally, it serves as a building block for creating ligands, such as unsymmetrical tetradentate Schiff-base ligands. These ligands are particularly valuable for forming complexes with metals like iron(III) and cobalt(II), which are studied for their potential in mimicking the activity of enzymes like cytochrome P450. []
Q2: Can you provide some information on the structural characterization of this compound?
A2: this compound has the molecular formula C6H8N2O and a molecular weight of 124.14 g/mol. While the provided research excerpts don't delve into detailed spectroscopic data, its structure can be inferred from its reactions and derivatives. It features a benzene ring with two amino groups (-NH2) at positions 2 and 3 and a hydroxyl group (-OH) at position 1.
Q3: How does the structure of this compound relate to its ability to form complexes with metals?
A3: The structure of this compound is key to its metal-complexing ability. The two amino groups and the hydroxyl group can act as electron-donating sites, readily coordinating to metal ions. [] This ability is enhanced when this compound reacts to form Schiff-base ligands, creating a tetradentate structure that can bind even more effectively to metal centers. []
Q4: Are there any studies on how modifying the this compound structure affects its properties?
A4: Yes, there have been investigations into the effects of modifying the this compound structure. For instance, researchers have explored substituting the benzene ring with various groups when forming benzo-2,1,3-thiadiazoles and benzo-2,1,3-selenadiazoles. [] These structural changes were found to impact the antifungal activity and toxicity of the resulting compounds, highlighting the significance of structure-activity relationships in drug discovery.
Q5: What analytical techniques are commonly used to study this compound and its derivatives?
A5: Several analytical methods are employed to characterize and quantify this compound and its derivatives. Electrochemical techniques, such as cyclic voltammetry, are used to study the redox behavior of this compound and its metal complexes. [] Spectroscopic techniques like UV-vis and FTIR are helpful for structural characterization and investigating properties of polymers derived from this compound. [] In the case of analyzing hair dyes, researchers have employed Ultra Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-ESI MS/MS) for the identification and quantification of diaminophenols, including this compound. []
Q6: Has the use of this compound in applications like hair dyes raised any safety concerns?
A6: The use of certain diaminophenols, including potentially this compound, in hair dyes has been a subject of regulatory scrutiny due to potential health concerns. While the provided research doesn't elaborate on specific toxicological data for this compound, the development of sensitive analytical methods like UPLC-ESI MS/MS [] highlights the importance of monitoring and regulating these compounds in consumer products. This suggests a need for further research to comprehensively assess the safety profile of this compound and ensure its safe use in various applications.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

